molecular formula C4H3ClF2N2O B6151043 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole CAS No. 1094709-35-9

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B6151043
CAS No.: 1094709-35-9
M. Wt: 168.53 g/mol
InChI Key: VLZBRJVCZXWMIR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a chloromethyl (-CH₂Cl) group and at position 5 with a difluoromethyl (-CF₂H) group. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a privileged structure in medicinal and agrochemical research.

Its structural analogs, however, demonstrate diverse pharmacological and pesticidal activities, underscoring the importance of substituent-driven properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl oxadiazole with difluoromethylating agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic substitution reactions, making it a versatile synthetic intermediate. Key examples include:

Thiocyanation and Selenocyanation

Reaction with thiocyanate (SCN⁻) or selenocyanate (SeCN⁻) under phase-transfer conditions yields sulfur- or selenium-containing derivatives.

Reagents/ConditionsProductYieldSource
KSCN, TBAB, MeCN, 82°C, 4 h5-(difluoromethyl)-2-(thiocyanatomethyl)-1,3,4-oxadiazole65–85%
KSeCN, TBAB, MeCN, 82°C, 4 h5-(difluoromethyl)-2-(selenocyanatomethyl)-1,3,4-oxadiazole55–75%

This reaction proceeds via an SN2 mechanism, with tetrabutylammonium bromide (TBAB) enhancing reactivity by stabilizing the transition state .

Ring-Opening Reactions

The oxadiazole ring undergoes hydrolysis under enzymatic or acidic/basic conditions, leading to hydrazide intermediates.

Enzyme-Catalyzed Hydrolysis

In the presence of histone deacetylase 6 (HDAC6), the compound acts as a substrate analog. The zinc-dependent catalytic domain facilitates nucleophilic attack at the oxadiazole ring, resulting in:

  • Ring hydration : Formation of a difluoroacetylhydrazide intermediate.

  • Secondary hydrolysis : Conversion to a stable hydrazide derivative .

StepConditionsIntermediate/ProductSelectivity
HydrationHDAC6, pH 8.0, 25°CDifluoroacetylhydrazide (DFAcH)>10⁴-fold HDAC6 preference
HydrolysisElevated enzyme concentrationHydrazide + difluoroacetic acidNon-enzymatic

This mechanism underpins its role as a slow-binding HDAC6 inhibitor with nanomolar potency .

Stability and Decomposition

The compound exhibits limited stability under prolonged basic conditions:

  • Base-induced elimination : Treatment with Et₃N in DCM generates a methylene oxadiazole intermediate .

  • Thermal decomposition : Heating above 150°C leads to difluoromethane and chlorinated byproducts .

Key Research Findings

  • HDAC6 inhibition : The compound’s hydrolysis products (hydrazides) exhibit >10⁴-fold selectivity for HDAC6 over other isoforms, making it a candidate for neurodegenerative disease therapeutics .

  • Synthetic utility : Its chloromethyl group enables modular derivatization, supporting applications in agrochemicals and pharmaceuticals .

Scientific Research Applications

Chemical Applications

Synthesis Building Block
The compound serves as a vital building block for the synthesis of more complex molecules. Its unique oxadiazole ring structure allows for the creation of diverse chemical libraries, which are essential in drug discovery and material science. The difluoromethyl group enhances its reactivity and stability compared to other similar compounds .

Reactivity and Derivatives
2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

  • Substitution Reactions : The chloromethyl group can be easily substituted by nucleophiles.
  • Oxidation/Reduction : It can participate in oxidation and reduction reactions that modify its functional groups.

These reactions allow for the formation of numerous derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives possess potent activity against both Gram-positive and Gram-negative bacterial strains. Their efficacy was comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties
The compound is also being explored for its potential anticancer activities. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Medicinal Chemistry

Drug Development
Due to its promising biological activities, this compound is under investigation for use in medicinal chemistry. Its derivatives are being synthesized and evaluated for their potential as new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Case Study: Anticancer Activity

A study focusing on the synthesis of oxadiazole derivatives showed that specific compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism involved the inhibition of histone deacetylase (HDAC), which is crucial for cancer cell survival. These findings suggest a pathway for developing selective HDAC inhibitors based on oxadiazole structures .

Industrial Applications

Material Science
In the industrial sector, this compound is utilized in the development of new materials with enhanced properties. Its incorporation into polymers can improve thermal stability and mechanical strength. Additionally, it is being explored for use in coatings that require specific chemical resistance or durability .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and interaction with biological molecules. The exact mechanism may vary depending on the specific application and the target molecules involved .

Comparison with Similar Compounds

The bioactivity and applications of 1,3,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole with structurally related compounds:

Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity: Aryl vs. Alkyl Groups: Aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) enhance π-π stacking with biological targets, as seen in anticancer () and CNS depressant () activities. In contrast, alkyl groups like difluoromethyl or chloromethyl improve metabolic stability and serve as synthetic intermediates (). Electron-Withdrawing Groups: Nitro (-NO₂) and sulfonyl (-SO₂-) groups increase electrophilicity, correlating with antibacterial potency (EC₅₀ = 1.98 μg/mL in ). Difluoromethyl (-CF₂H) in HDAC6 inhibitors () likely enhances isotype selectivity through steric and electronic complementarity.

Reactivity and Synthetic Utility :

  • Chloromethyl-substituted oxadiazoles (e.g., ) are intermediates for nucleophilic substitution, enabling the synthesis of amine derivatives with enhanced anticancer activity.
  • Difluoromethyl analogs () act as slow-binding inhibitors of HDAC6, leveraging fluorine’s inductive effects to stabilize enzyme-inhibitor interactions.

Biological Target Specificity :

  • Anticancer Agents : Aryl-substituted oxadiazoles (e.g., ) target tubulin polymerization or DNA intercalation, whereas chloromethyl derivatives may act as alkylating agents.
  • HDAC6 Inhibitors : Difluoromethyl-oxadiazoles exhibit unprecedented selectivity (>1,000-fold over HDAC1) due to unique interactions with the HDAC6 catalytic pocket ().

Pharmacokinetic and Toxicological Considerations

  • Chloromethyl Group : May confer cytotoxicity via DNA alkylation, necessitating prodrug strategies ().
  • Difluoromethyl Group: Reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs ().

Biological Activity

2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of difluoromethyl and chloromethyl groups, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be represented as follows:

C5H4ClF2N3O\text{C}_5\text{H}_4\text{ClF}_2\text{N}_3\text{O}

This structure includes a chloromethyl group that can undergo nucleophilic substitution reactions and a difluoromethyl group that enhances lipophilicity and metabolic stability, allowing for better interactions with enzymes and receptors .

The mechanisms through which this compound exerts its biological effects are primarily linked to its role as an inhibitor of various enzymes. Notably, derivatives of difluoromethyl-1,3,4-oxadiazole have shown significant inhibitory effects on histone deacetylase 6 (HDAC6), a target implicated in cancer and neurodegenerative diseases. The inhibition mechanism involves the formation of a stable enzyme-inhibitor complex through a ring-opening reaction catalyzed by HDAC6 .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of 1,3,4-oxadiazole derivatives related to this compound. For instance, a library of oxadiazole derivatives demonstrated cytotoxicity against various human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism was partially attributed to the inhibition of topoisomerase I activity .

Antimicrobial Activity

Compounds containing an oxadiazole core have also been reported for their antimicrobial properties. For example, certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antimicrobial agents from this class of compounds .

HDAC6 Inhibition

A significant study focused on the development of HDAC6 inhibitors based on difluoromethyl-1,3,4-oxadiazoles. These compounds exhibited remarkable selectivity for HDAC6 over other isoforms, with some showing single-digit nanomolar potency. The study provided insights into the structure-activity relationships (SAR) and suggested that these compounds could be developed into therapeutic agents for treating neuropathies and cancers .

Benzodiazepine Receptor Affinity

Another investigation explored the interaction of oxadiazole derivatives with GABAA receptors. Certain synthesized compounds demonstrated higher affinity than traditional benzodiazepines like diazepam in radioligand binding assays. This suggests potential applications in anxiety treatment and other neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget/EffectReference
AntiproliferativeOxadiazole DerivativesInhibition of topoisomerase I; cytotoxicity
AntimicrobialOxadiazole DerivativesActivity against MRSA
HDAC6 InhibitionDifluoromethyl DerivativesSelective inhibition; nanomolar potency
GABAA Receptor BindingOxadiazole DerivativesHigher affinity than diazepam

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole?

  • Methodological Answer : A common approach involves refluxing chloroacetic acid (1.2 eq) with acid hydrazides (1 eq) in phosphorus oxychloride (POCl₃) for 5–6 hours. After quenching with ice and adjusting the pH to 6–7 with NaOH, purification via column chromatography (n-hexane:EtOAc = 7:1) yields the product . Modifications to this method include varying substituents on the hydrazide precursor to access analogs .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • IR spectroscopy : Identification of functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

  • NMR (¹H and ¹³C) : Signals for chloromethyl (δ ~4.5 ppm) and difluoromethyl groups (δ ~6.0 ppm, split due to J coupling) .

  • Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 274.06 for a related analog) .

    Key Spectral Data Observation
    IR C=N stretch~1600 cm⁻¹
    ¹H NMR (chloromethyl)δ 4.5 ppm (s)
    ¹³C NMR (oxadiazole)δ 165–170 ppm

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Store as a powder at room temperature (RT) in airtight containers. Use fume hoods to avoid inhalation of volatile byproducts (e.g., POCl₃ or HCl gas) during synthesis. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : POCl₃ is critical for cyclization; alternatives like thionyl chloride (SOCl₂) may reduce side reactions .
  • Stoichiometry : Increasing chloroacetic acid to 1.5 eq improves chloromethyl group incorporation .
  • Reaction time : Extended reflux (8–10 hours) enhances cyclization efficiency but risks decomposition .
    • Data Contradiction : Yields vary between 46% and 65% depending on substituent steric effects .

Q. How can contradictions in spectral data be resolved during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in ¹H NMR) can arise from impurities or tautomerism. Use:

  • 2D NMR (COSY, HSQC) : To confirm proton-proton correlations and assign ambiguous signals .
  • X-ray crystallography : For unambiguous confirmation of molecular geometry (e.g., bond angles in the oxadiazole ring) .
    • Example : A crystal structure of a related oxadiazole derivative confirmed planar geometry for the heterocyclic ring, resolving ambiguities in NOESY data .

Q. What strategies are used to explore structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :

Derivatization : Replace the chloromethyl group with aminomethyl or thiomethyl moieties to modulate bioavailability .

Docking studies : Use software like AutoDock to predict binding affinities for targets (e.g., bacterial enzymes or viral proteases) .

In vitro assays : Screen analogs for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacterial strains) .

Analog Modification Biological Impact
Difluoromethyl → TrifluoromethylEnhanced metabolic stability
Chloromethyl → BenzylamineImproved CNS penetration

Q. Data Contradictions and Validation

  • Spectral Reproducibility : Batch-to-batch variations in ¹³C NMR chemical shifts (δ ± 2 ppm) may occur due to residual solvents. Always report solvent and instrument calibration details .
  • Yield Discrepancies : Differences in synthetic yields (e.g., 46% vs. 65%) highlight the need for controlled humidity/temperature during POCl₃ reactions .

Properties

CAS No.

1094709-35-9

Molecular Formula

C4H3ClF2N2O

Molecular Weight

168.53 g/mol

IUPAC Name

2-(chloromethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C4H3ClF2N2O/c5-1-2-8-9-4(10-2)3(6)7/h3H,1H2

InChI Key

VLZBRJVCZXWMIR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(O1)C(F)F)Cl

Purity

95

Origin of Product

United States

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